5-Phenyloxycarbonylaminosalicylic acid

Description

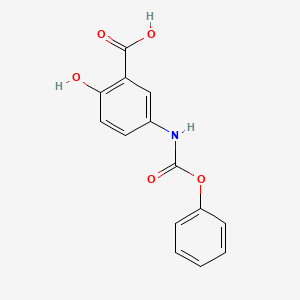

5-Phenyloxycarbonylaminosalicylic acid is a derivative of salicylic acid, a well-known anti-inflammatory and analgesic agent. The compound features a phenyloxycarbonylamino (-NHCO-O-C₆H₅) substituent at the 5-position of the salicylic acid backbone. This modification aims to enhance pharmacological properties such as bioavailability, metabolic stability, and target specificity compared to the parent molecule, 5-aminosalicylic acid (5-ASA) .

Salicylic acid derivatives are widely studied for their anti-inflammatory, antioxidant, and antimicrobial activities. The introduction of substituents like azo groups, methoxy, fluoro, or aryloxycarbonylamino groups at the 5-position alters their physicochemical and pharmacological profiles significantly .

Properties

Molecular Formula |

C14H11NO5 |

|---|---|

Molecular Weight |

273.24 g/mol |

IUPAC Name |

2-hydroxy-5-(phenoxycarbonylamino)benzoic acid |

InChI |

InChI=1S/C14H11NO5/c16-12-7-6-9(8-11(12)13(17)18)15-14(19)20-10-4-2-1-3-5-10/h1-8,16H,(H,15,19)(H,17,18) |

InChI Key |

YJTSFURRCYSOLI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 5-phenyloxycarbonylaminosalicylic acid with structurally related compounds:

Key Observations:

- Molecular Weight and Polarity: The phenyloxycarbonylamino group increases molecular weight and hydrophobicity compared to 5-ASA, likely reducing aqueous solubility but improving lipid membrane permeability .

- Thermal Stability: The phenylazo derivative exhibits a well-defined melting point (220.5°C), suggesting higher crystallinity than 5-ASA, which decomposes upon melting .

Pharmacological Activity

Anti-inflammatory and Analgesic Effects

- This compound: While direct data is unavailable, its structural analog, phenyl 5-aminosalicylate (compound 30 in ), demonstrated analgesic activity comparable to aspirin (25–50 mg/kg, subcutaneous) with lower toxicity. This suggests that aryloxycarbonyl modifications may retain or enhance therapeutic effects while improving safety .

- 5-ASA: The parent compound is a cornerstone in treating inflammatory bowel disease (IBD), acting via COX inhibition and NF-κB pathway modulation .

- 5-(Phenylazo)salicylic Acid: Azo groups are known to confer antioxidant activity, but this compound’s pharmacological profile remains underexplored .

- 5-Fluorosalicylic Acid: Fluorination often enhances metabolic stability and bioavailability. This derivative is used in drug discovery for metal complexation and sensor applications .

Metabolic Stability and Toxicity

- The phenyloxycarbonyl group in this compound may slow enzymatic degradation compared to 5-ASA, which undergoes rapid acetylation in the liver .

- Methoxy and fluoro substituents generally reduce oxidative metabolism, extending half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.